Carbamoyl azide

Catalog No.
S15301222
CAS No.
13125-56-9
M.F
CH2N4O
M. Wt
86.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamoyl azide

CAS Number

13125-56-9

Product Name

Carbamoyl azide

IUPAC Name

carbamoyl azide

Molecular Formula

CH2N4O

Molecular Weight

86.05 g/mol

InChI

InChI=1S/CH2N4O/c2-1(6)4-5-3/h(H2,2,6)

InChI Key

BLNJZMQZYXWQGM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)N=[N+]=[N-]

Carbamoyl azide is an important organic compound characterized by the functional group -C(O)N₃. It consists of a carbonyl group (C=O) bonded to an azide group (N₃), making it a member of the azide family. This compound is notable for its stability and reactivity, particularly in organic synthesis, where it serves as a precursor to various nitrogen-containing compounds, including ureas and amines. The structural formula can be represented as R-C(=O)-N₃, where R can be any alkyl or aryl group.

  • Curtius Rearrangement: Carbamoyl azides can rearrange to form isocyanates when heated or treated with specific reagents. This reaction is crucial for synthesizing isocyanates, which are highly reactive intermediates in organic synthesis .
  • Formation of Ureas: When carbamoyl azides react with alcohols or amines, they can yield ureas and other nitrogen-containing compounds. This transformation is valuable in medicinal chemistry for developing pharmaceuticals .
  • Nitrene Insertion Reactions: Carbamoyl azides can also be used in nitrene insertion reactions, leading to the formation of various nitrogen-rich compounds .

Carbamoyl azides exhibit interesting biological activities, primarily due to their ability to release reactive nitrogen species upon decomposition. These properties make them potential candidates for:

  • Antimicrobial Agents: The azide group can contribute to antimicrobial activity, making carbamoyl azides relevant in the development of new antibiotics.
  • Nitrogen Donors: In biological systems, the release of nitrogen species can play a role in signaling pathways or as reactive intermediates in various biochemical processes .

Several methods have been developed for synthesizing carbamoyl azides:

  • From Primary Amines and Carbon Dioxide: Primary amines can react with carbon dioxide under mild conditions to yield carbamoyl azides .
  • Using Iodine Azide: Aromatic aldehydes can be converted into carbamoyl azides using iodine azide under controlled conditions, particularly in microreactors to enhance safety and yield .
  • Lossen Rearrangement: The Lossen rearrangement of oxalyl diazide can also produce carbamoyl azides, demonstrating another synthetic route that emphasizes its versatility .

Carbamoyl azides have several applications in organic chemistry and materials science:

  • Synthesis of Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.
  • Material Science: Due to their unique properties, carbamoyl azides are explored as potential materials for energetic applications and polymer synthesis .
  • Chemical Probes: Their ability to release nitrogen species makes them useful as chemical probes in biological studies.

Interaction studies involving carbamoyl azides focus on their reactivity with various nucleophiles and electrophiles. Research has shown that:

  • Reactivity with Alcohols and Amines: Carbamoyl azides readily react with alcohols and amines to form corresponding ureas and hydrazones .
  • Stability Under Different Conditions: Studies indicate that carbamoyl azides maintain stability under certain conditions but decompose readily under acidic or basic environments, releasing nitrogen gas and other products .

Carbamoyl azide shares similarities with other nitrogen-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey FeaturesUnique Aspects
IsocyanateR-N=C=OHighly reactive; used in polymer chemistryMore reactive than carbamoyl azide
HydrazineH₂N-NH₂Used as a reducing agent; less stableLacks the carbonyl functionality
UreaH₂N-C(=O)-NH₂Stable; used in fertilizersDerived from carbamoyl azide reactions
AzideR-N₃High energy; explosive potentialLacks the carbonyl group; more reactive

Carbamoyl azide's unique combination of stability and reactivity makes it an essential compound for synthetic applications and research into new materials and pharmaceuticals. Its ability to undergo specific transformations while maintaining a relatively stable structure distinguishes it from other similar compounds.

Catalytic Carbamoylation of Primary Amines via Carbon Dioxide Incorporation

The direct conversion of primary amines to carbamoyl azides using carbon dioxide (CO₂) as a C1 synthon represents an atom-economical and sustainable approach. García-Egido et al. demonstrated that treating primary amines with CO₂ under a mild, catalytic system comprising tetramethylphenylguanidine (PhTMG) and diphenylphosphoryl azide (DPPA) in acetonitrile at subzero temperatures yields carbamoyl azides in 85–95% efficiency. The reaction proceeds via in situ formation of a carbamate intermediate, which undergoes phosphorazidation to install the azide group. Notably, optically pure α-amino esters undergo this transformation without epimerization, preserving stereochemical integrity.

A complementary method by Tishchenko and Myznikov employs isocyanates and sodium azide (NaN₃) in the presence of ZnCl₂, facilitating nucleophilic addition of azide to the isocyanate carbonyl. This protocol accommodates aromatic and aliphatic isocyanates, achieving yields up to 89% under solvent-free conditions.

Table 1: Representative Substrates for CO₂-Based Carbamoylation

Amine SubstrateProduct Yield (%)Conditions
Benzylamine92PhTMG/DPPA, −10°C
L-Alanine methyl ester90PhTMG/DPPA, −20°C
Octyl isocyanate88ZnCl₂/NaN₃, 25°C

Hypervalent Iodine-Mediated Oxidative Azidation of Alcohol Precursors

Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA) or iodobenzene dichloride (IBD), enable the one-pot conversion of primary alcohols to carbamoyl azides. Li et al. reported that IBD in combination with NaN₃ oxidizes benzylic and aliphatic alcohols to intermediates, which subsequently react with in situ-generated azide radicals to form carbamoyl azides. For example, benzyl alcohol undergoes oxidation to benzaldehyde, followed by nucleophilic azide addition and tautomerization, yielding N-benzylcarbamoyl azide in 78% yield.

This method exhibits broad functional group tolerance, with substrates containing electron-withdrawing groups (e.g., nitro, cyano) requiring elevated temperatures (60–80°C) for optimal conversion. Mechanistic studies suggest a radical pathway initiated by iodine(III)-mediated hydrogen abstraction, followed by azide trapping of the resultant carbonyl species.

Lossen Rearrangement Strategies for Carbamoyl Azide Assembly

The Lossen rearrangement, traditionally used for isocyanate synthesis, has been adapted for carbamoyl azide production. Ishihara et al. developed a protocol where hydroxamic acids react with diphenyl phosphorazidate (DPPA) under mild conditions, generating isocyanate intermediates that trap azide ions. For instance, acetohydroxamic acid rearranges to methyl isocyanate, which combines with NaN₃ to afford acetylcarbamoyl azide in 82% yield.

Key advantages include avoidance of hazardous azide reagents and compatibility with acid-sensitive substrates. The reaction proceeds via a six-membered transition state, with DPPA serving dual roles as a coupling agent and azide source.

Table 2: Lossen Rearrangement Scope

Hydroxamic AcidProduct Yield (%)Temperature (°C)
Benzohydroxamic acid8525
Cyclohexanecarbonyl7840
4-Nitrobenzohydroxamic7050

Metal-Free Coupling of Redox-Active Esters with Azide Sources

Redox-active esters, such as N-hydroxyphthalimide (NHP) esters, undergo decarboxylative azidation under metal-free conditions. Qiu et al. demonstrated that NHP esters derived from carboxylic acids react with trimethylsilyl azide (TMSN₃) in tetrahydrofuran (THF) at 70°C, yielding carbamoyl azides via a radical mechanism. For example, phenylacetic acid-derived NHP ester furnishes phenethylcarbamoyl azide in 91% yield.

This method tolerates aryl, heteroaryl, and sterically hindered alkyl groups, with reaction times ranging from 12–24 hours. Spectroscopic evidence supports the formation of an acyl radical intermediate, which abstracts an azide group from TMSN₃.

Solid-Phase Synthesis Techniques for Peptide-Bound Carbamoyl Azides

Solid-phase peptide synthesis (SPPS) enables site-specific incorporation of carbamoyl azides into peptide chains. A 2021 study detailed the use of benzhydryl-carbamoyl-methyl (BcM) esters, which undergo hydrazinolysis to form acyl hydrazides, followed by diazotization to carbamoyl azides. This approach avoids side-chain protection, streamlining the synthesis of azide-functionalized peptides for click chemistry applications.

Key Steps:

  • Resin Loading: BcM esters anchor amino acids to polystyrene resin.
  • Hydrazinolysis: Treatment with hydrazine liberates the acyl hydrazide.
  • Diazotization: Reaction with nitrous acid (HNO₂) converts hydrazide to azide.

Computational investigations of carbamoyl azide have revealed significant insights into its molecular structure and conformational preferences through advanced density functional theory calculations [1]. The molecular geometry optimization studies conducted using both B3LYP and MP2 methods with the 6-311++G** basis set have demonstrated that carbamoyl azide exists predominantly in the cis conformation, where the carbonyl oxygen and azide moiety eclipse each other [1] [2].

The tautomeric equilibrium analysis using B3LYP/6-311++G(d,p) level of theory has identified the cis conformation as the most thermodynamically stable form, with a cis-trans rotational barrier ranging from 7.91 to 9.10 kcal/mol depending on the computational method employed [1]. This barrier height indicates moderate rotational flexibility around the carbon-nitrogen bond connecting the carbonyl and azide functionalities [2].

Detailed conformational dynamics studies have revealed that the molecule adopts a planar geometry in its preferred cis configuration [3]. The optimized structure exhibits a distinctive N2-C1-N1 bond angle of 111.2°, which deviates significantly from the expected tetrahedral angle, indicating substantial electronic effects from the azide substituent [3]. The azide moiety itself maintains a nearly linear geometry with an angle of approximately 174°, oriented syn with respect to the carbonyl group [3].

Computational ParameterB3LYP/6-311++G(d,p)MP2/6-311++GExperimental
Cis-Trans Barrier (kcal/mol)7.919.10-
N2-C1-N1 Angle (degrees)111.2--
Azide Angle (degrees)174.0--
Molecular SymmetryCsCsCs

The vibrational analysis conducted at the B3LYP/6-311+G** level has provided complete vibrational assignments for both the deuterated and non-deuterated forms of carbamoyl azide, confirming the Cs point group symmetry of the molecule [4]. These calculations have elucidated the potential energy distributions among the symmetry coordinates, offering detailed insights into the molecular dynamics and vibrational modes [4].

Electronic structure analysis through molecular orbital calculations has revealed six distinct tautomeric forms of carbamoyl azide with varying thermodynamic stabilities [3]. The CBS-4M level calculations have indicated that certain tetrazolone tautomers exhibit lower energies than the conventional open amide form, suggesting potential isomerization pathways under specific conditions [3].

Kinetic Studies on Curtius-Type Rearrangement Pathways

The thermal decomposition kinetics of carbamoyl azide have been extensively investigated using computational and experimental approaches, revealing a complex mechanistic pathway that proceeds through multiple elementary steps [5]. The theoretical study conducted at the B3LYP/6-311++G(d,p) level of theory has demonstrated that the initial step involves non-homolytic fission of the nitrogen-nitrogen bond within the azide moiety [5].

The calculated rate constant for the overall thermal decomposition process at 298.15 K and 1.00 atm is 1.15 × 10⁻²⁸ s⁻¹, determined using transition state theory [5]. This exceptionally low rate constant reflects the high activation energy required for the initial bond cleavage step, consistent with the thermal stability of carbamoyl azide under ambient conditions [5].

Intrinsic reaction coordinate calculations have confirmed the existence of well-defined transition states on the potential energy surfaces throughout the decomposition pathway [5]. The mechanism proceeds through the formation of either an imine intermediate or a nitrene species upon release of molecular nitrogen, with computational evidence strongly favoring nitrene formation as the dominant pathway [5].

Kinetic ParameterValueMethodConditions
Rate Constant1.15 × 10⁻²⁸ s⁻¹Transition State Theory298.15 K, 1.00 atm
Activation EnergyHighB3LYP/6-311++G(d,p)Gas phase
Primary ProductsN₂ + NitreneIRC CalculationsTheoretical
Secondary ProductsN₂ + H₂DFT AnalysisGas phase

The Curtius rearrangement mechanism for carbamoyl azide has been established to proceed via a concerted pathway rather than through discrete intermediates [6] [7]. Experimental and computational studies have consistently demonstrated that the rearrangement occurs with complete retention of stereochemistry at the migrating carbon center, providing strong evidence against radical or ionic intermediates [6].

The mechanistic investigation has revealed that following nitrogen elimination, the resulting nitrene intermediate undergoes spontaneous carbon monoxide extrusion to produce dinitrogen hydride, which subsequently decomposes to yield nitrogen gas and hydrogen as the most thermodynamically stable products [5]. This multistep decomposition pathway explains the observed product distribution in thermal decomposition experiments [5].

Bond dissociation energy analysis throughout the reaction coordinate has identified the initial nitrogen-nitrogen bond cleavage as the rate-determining step, with subsequent transformations proceeding with significantly lower activation barriers [5]. The computational studies have also revealed that the formation of the nitrene intermediate is energetically favored over alternative imine pathways by approximately 5-8 kcal/mol [5].

Solvent Effects on Nucleophilic Azide Transfer Reactions

Solvent polarity and coordinating ability exert profound influences on the reactivity and selectivity of carbamoyl azide in nucleophilic transfer reactions [8] [9]. Systematic investigations of solvent effects have demonstrated that dimethyl sulfoxide significantly enhances reaction yields compared to acetonitrile, increasing product formation from 60% to 68% in iodine(III)-mediated cross-coupling reactions [8] [9].

The enhanced reactivity in dimethyl sulfoxide has been attributed to improved solubility of azide reagents and stabilization of ionic intermediates through strong dipolar interactions [10]. In contrast, reactions conducted in acetonitrile exhibit moderate reactivity under standard conditions, serving as a baseline for comparative studies [11].

Dimethylformamide exhibits significantly reduced reactivity, requiring elevated temperatures (70°C) for appreciable conversion rates [10]. Even under these forcing conditions, the reaction proceeds sluggishly compared to more polar aprotic solvents [10]. Tetrahydrofuran and dichloromethane have proven ineffective for carbamoyl azide transfer reactions, showing no product formation at room temperature due to inadequate solvation of charged intermediates [10].

SolventDielectric ConstantProduct Yield (%)Reaction ConditionsMechanistic Impact
Dimethyl Sulfoxide47.268Room TemperatureEnhanced azide solubility
Acetonitrile38.860Room TemperatureStandard conditions
Dimethylformamide36.7<3070°CRequires heating
Tetrahydrofuran7.60Room TemperaturePoor ionization
Dichloromethane9.10Room TemperatureInadequate polarity

The correlation between solvent nucleophilicity and ionizing ability has been established through linear free energy relationship analysis [12]. Solvents with high nucleophilicity but moderate ionizing power, such as dimethyl sulfoxide, provide optimal conditions for azide transfer by facilitating both substrate activation and product stabilization [12].

The mechanistic pathway for azide transfer reactions varies significantly depending on solvent properties [13]. In highly polar aprotic solvents, the reaction proceeds through a nucleophilic acyl substitution mechanism involving discrete ionic intermediates [13]. Conversely, in less polar media, concerted pathways become predominant, leading to different product distributions and stereochemical outcomes [13].

Temperature-dependent studies in various solvents have revealed that activation energies for azide transfer reactions decrease substantially in polar aprotic media [12]. The temperature coefficient for reaction rates in dimethyl sulfoxide is approximately 50% lower than in acetonitrile, indicating more favorable entropy of activation in the former solvent [12].

Catalytic Cycle Elucidation in Transition Metal-Mediated Syntheses

Palladium-catalyzed carbonylation of carbamoyl azides represents a mechanistically complex transformation involving multiple coordination and insertion steps [14]. The catalytic cycle has been elucidated through a combination of kinetic studies, control experiments, and density functional theory calculations [14]. X-ray photoelectron spectroscopy measurements have confirmed that Pd(0) species serve as the catalytically active form, with Pd(OAc)₂ precatalysts undergoing reduction under reaction conditions [14].

The proposed mechanism initiates with oxidative addition of the carbamoyl azide to the palladium(0) center, forming a five-membered palladacycle intermediate [14]. This unusual coordination mode has been supported by computational studies showing favorable binding energies compared to alternative coordination patterns [14]. Kinetic analysis has demonstrated that palladium catalyst, azide substrate, and carbon monoxide are all involved in the turnover-limiting step, consistent with a concerted insertion mechanism [14].

Copper(I)-catalyzed azide-alkyne cycloaddition reactions involving carbamoyl azides proceed through a distinct mechanistic pathway compared to conventional azides [15]. The catalyst system [Tpa*Cu]PF₆ has proven particularly effective for generating N-carbamoyl triazoles in a regioselective manner [15]. Mechanistic studies suggest that the copper center preferentially coordinates to the terminal alkyne rather than the azide moiety, leading to formation of copper acetylide intermediates [15].

Catalyst SystemSubstrate ScopeKey IntermediatesProduct SelectivityTurnover Frequency
Pd(OAc)₂/PhenanthrolineAcyl azidesFive-membered palladacycle>95% acyl ureas15 h⁻¹
[Tpa*Cu]PF₆Terminal alkynesCopper acetylides>90% N1-triazoles8 h⁻¹
Rh₂(OAc)₄Biaryl azidesRhodium-nitrene>85% carbazoles12 h⁻¹
Ir photocatalystsN-CF₃ azidesExcited state complexes>80% cyclic ureas6 h⁻¹

Rhodium(II) carboxylate catalysts facilitate intramolecular C-H functionalization reactions of biaryl carbamoyl azides through nitrene transfer mechanisms [16]. The selectivity for carbazole formation over alternative products has been attributed to the stepwise nature of the rhodium-mediated process, where carbon-nitrogen bond formation precedes carbon-hydrogen bond activation [16].

Iridium photocatalysts enable the activation of carbamoyl azides under mild visible light irradiation conditions [17] [18]. The proposed mechanism involves electron rebound between the excited iridium catalyst and the azide substrate, triggering reduction-induced nitrogen elimination followed by oxidation to the corresponding nitrene intermediate [18]. This photocatalytic approach provides access to N-trifluoromethyl imidazolidinones and benzimidazolones with high stereochemical fidelity [18].

Iron(II)-catalyzed transformations of hydroxamate precursors to carbamoyl azides proceed through iron-nitrenoid complexes [19]. The catalytic cycle involves initial N-O bond cleavage to generate the active iron-nitrene species, followed by carbon monoxide insertion and subsequent rearrangement to yield isocyanate products [19].

Isotopic Labeling Studies of Nitrogen Migration Patterns

Isotopic labeling investigations using nitrogen-15 have provided crucial insights into the migration patterns and mechanistic pathways of carbamoyl azide transformations [20]. Site-specific ¹⁵N incorporation at the α, β, and γ positions of the azide functionality has enabled detailed tracking of nitrogen atom movement during various chemical processes [20].

The development of TfNN¹⁵N as a γ-¹⁵N-labeled diazo-transfer reagent has facilitated the synthesis of β-¹⁵N-labeled aliphatic and aromatic azides [20]. This methodology represents the first example of site-specifically ¹⁵N-labeled diazo-transfer reagents capable of producing isotopically labeled carbamoyl azides [20]. The β-¹⁵N-labeled azides exhibit characteristic infrared spectral shifts that are more pronounced than those observed for α- and γ-labeled analogues [20].

Carbon-13 isotope effect studies on carbamate and carbamoyl phosphate decomposition reactions have revealed kinetic isotope effects of 1.058 for the conversion to cyanate and phosphate [21]. These measurements provide evidence for the degree of carbon-nitrogen bond formation in the transition state of the rearrangement process [21]. The equilibrium isotope effect on carbamate kinase-catalyzed reactions has been determined to be 0.9983, indicating minimal thermodynamic preference for either isotopomer [21].

Isotope PositionLabeling Efficiency (%)Spectral Shift (cm⁻¹)ApplicationDetection Method
¹⁵N (α-position)>95-15 to -20Mechanistic studiesNMR spectroscopy
¹⁵N (β-position)>90-25 to -30IR analysisFTIR spectroscopy
¹⁵N (γ-position)>85-10 to -15Pathway trackingMass spectrometry
¹³C (carbonyl)>98-40 to -45Kinetic studiesNMR spectroscopy

Deuterium labeling studies have provided complementary information about the vibrational dynamics of carbamoyl azide molecules [4]. The comparison of deuterated and non-deuterated forms through Fourier transform Raman and infrared spectroscopy has enabled complete vibrational assignments and normal coordinate analysis [4]. These studies have confirmed the molecular symmetry and provided detailed insights into the force constants governing molecular vibrations [4].

Radioisotope labeling with carbon-14 has been employed for pharmaceutical and metabolic studies, enabling the tracking of carbamoyl azide-derived products in biological systems [22]. The robust click-chemistry-inspired procedures developed for carbon isotope incorporation have proven suitable for both carbon-11 and carbon-14 labeling, facilitating applications in positron emission tomography and radiochemical analysis [22].

The [3+2] cycloaddition reactions of carbamoyl azides represent one of the most versatile approaches for constructing tetrazolo-fused heterocyclic systems [1] [2]. These dipolar cycloaddition reactions occur through the interaction of the azide group's 1,3-dipolar character with suitable dipolarophiles, particularly electron-deficient multiple bonds.

Carbamoyl azides participate readily in thermal cycloaddition reactions with acetylenic compounds to form 1,2,3-triazole derivatives [1] [2]. Research has demonstrated that reactions of benzyl azide with mono-carbamoylpropiolates under thermal conditions provide mono-triazoles in yields of 83-84% [1] [2]. The presence of electron-withdrawing substituents on the acetylene moiety significantly accelerates these cycloadditions, with alkoxycarbonyl groups providing optimal activation compared to simple carbamoyl substituents [2].

Microwave-assisted synthesis has emerged as a particularly effective method for enhancing these cycloaddition reactions. Studies show that microwave conditions can dramatically improve yields compared to conventional thermal methods. For instance, benzyl azide reactions with N-propioloylbenzotriazole derivatives under microwave irradiation (120 W, 100°C, 1 hour) afford triazole products in 75% yield, compared to only 32% under conventional reflux conditions [2].

The mechanism of tetrazole formation through azide-nitrile cycloaddition has been extensively studied using density functional theory calculations [3]. These computational investigations reveal that tetrazole formation proceeds through a previously unsuspected nitrile activation step, leading to an imidoyl azide intermediate that subsequently cyclizes to form the tetrazole ring [3]. The activation barriers correlate strongly with the electron-withdrawing potential of the substituent on the nitrile [3].

Carbamoyl Azides as Urea/Isocyanate Precursors in Ring-Forming Reactions

Carbamoyl azides serve as highly effective precursors to reactive isocyanate intermediates through thermal decomposition or catalytic activation, enabling diverse ring-forming transformations [4] [5] [6]. The Curtius rearrangement of carbamoyl azides provides a reliable pathway to isocyanates, which can be trapped by various nucleophiles to construct nitrogen-containing heterocycles [6] [7].

Iridium-catalyzed carbon-hydrogen amidation using carbamoyl azides has been developed as an efficient method for synthesizing unsymmetrical ureas [8] [4]. A combination of iridium and silver catalysts enables effective carbon-nitrogen bond formation, with carbamoyl azides serving as the nitrogen source and producing only dinitrogen as a byproduct [8] [4]. This methodology demonstrates excellent functional group tolerance and can be applied using transient directing group strategies to extend substrate scope [4].

The photocatalytic activation of carbamoyl azides represents a significant advancement in mild heterocycle synthesis [5]. Blue light-mediated photocatalysis with iridium complexes enables the conversion of carbamoyl azides to carbamoyl nitrenes under remarkably mild conditions [5]. This approach provides stereospecific access to N-trifluoromethyl imidazolidinones and benzimidazolones through intramolecular carbon-hydrogen functionalization [5].

Research has established that carbamoyl azides undergo reduction-triggered nitrogen loss followed by oxidation to the corresponding carbamoyl nitrene in photocatalytic systems [5]. This mechanism involves an electron rebound with the excited metal catalyst, enabling downstream cyclization reactions to form valuable heterocyclic scaffolds [5].

Tandem Rearrangement-Cyclization Pathways to Oxadiazinones

Tandem rearrangement-cyclization sequences involving carbamoyl azides provide efficient access to oxadiazinone derivatives and related nitrogen-rich heterocycles [6] [9]. These transformations typically proceed through initial azide activation followed by intramolecular nucleophilic attack to form the desired ring systems.

The eight-membered ring cyclization of alpha-carbamoyl radicals has been extensively investigated both experimentally and theoretically [10] [9]. Studies demonstrate that N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides undergo highly efficient 8-endo cyclization to form azocan-2-ones with excellent yields and stereoselectivity [9]. The use of magnesium perchlorate and bis(oxazoline) ligands enables exclusive formation of 3,5-trans-substituted products [9].

Computational analysis using density functional theory methods reveals that eight-endo cyclization is fundamentally preferred over seven-exo cyclization for carbamoyl radical systems [9]. The cyclization proceeds via E-conformational transition states in the absence of Lewis acids, while Z-conformational transition states are favored when bidentate chelation with Lewis acids occurs [9].

Photochemical rearrangement pathways of oxadiazole derivatives demonstrate the versatility of these heterocyclic systems [11]. Irradiation of substituted 1,2,4-oxadiazoles can trigger ring-opening and ring-closure sequences, providing access to quinazolinone derivatives and other fused heterocyclic structures [11].

Cross-Coupling Approaches for Nitrogen-Rich Heteroaromatics

Metal-free cross-coupling methodologies have emerged as powerful tools for incorporating carbamoyl azide functionality into complex heterocyclic frameworks [12] [13]. Recent developments in iodine(III)-mediated cross-coupling enable direct access to carbamoyl azides from isocyanides and trimethylsilyl azide under mild conditions [12] [13].

The iodine(III)-mediated coupling platform operates through a radical pathway involving azidyl radical generation from trimethylsilyl azide and hypervalent iodine reagents [13]. This methodology demonstrates excellent substrate scope, accommodating both aromatic and aliphatic isocyanides to deliver carbamoyl azides in good to excellent yields [13]. The reaction proceeds without nitrogen loss, representing the first example of coupling between isocyanides and azides under these conditions [13].

Palladium-catalyzed cross-coupling of azides with isocyanides provides an alternative approach to unsymmetric carbodiimides, which can serve as precursors to nitrogen-rich heterocycles [14]. This methodology shows broad substrate scope, including not only aryl azides but also unactivated benzyl and alkyl azides [14]. The process can be extended through tandem amine insertion cascades to obtain unsymmetric trisubstituted guanidines in one-pot fashion [14].

Mechanochemical approaches to carbon-nitrogen cross-coupling have been developed using ball-milling techniques at elevated temperatures [15]. Solid-state reactions between carbazoles and aryl halides using palladium catalysis enable efficient nitrogen-rich heteroaromatic synthesis without requiring large amounts of organic solvents [15].

Stereoselective Assembly of Chiral Azido-Containing Macrocycles

The stereoselective synthesis of chiral azido-containing macrocycles represents a challenging area that has seen significant methodological advances [16] [17] [18]. These transformations require careful control of both regioselectivity and stereochemistry during macrocyclization processes.

Dynamic cyclization strategies using allylic azides have been developed for the stereoselective synthesis of azido-containing polycyclic systems [17]. The tandem allylic azide rearrangement followed by Friedel-Crafts alkylation enables access to 3-azido-tetralins, chromanes, and tetrahydroquinolines with excellent yield and selectivity [17]. Silver hexafluoroantimonate catalysis proves optimal for these transformations, providing products with diastereomeric ratios greater than 25:1 [17].

Macrocyclic peptide scaffolds incorporating aziridine-2-carboxylic acid residues enable site-specific functionalization through ring-opening with azide nucleophiles [18]. This approach allows highly regioselective structural modifications through the generation of macrocycles equipped with beta-amino acid residues [18]. The reduced amidicity of the distorted aziridine amide bond facilitates novel backbone modification strategies [18].

Templated synthesis approaches have been employed for constructing chiral azamacrocyclic ligands [19]. The condensation of pyridine-2,6-dicarbaldehyde with (R,R)-1,2-diaminocyclohexane in the presence of barium(II) as a templating agent provides efficient access to enantiomerically pure hexaaza tetramine macrocycles [19]. This methodology achieves yields up to 85% through careful optimization of reaction conditions [19].

Strain-promoted azide-alkyne cycloaddition (SPAAC) methodologies have been adapted for macrocyclic synthesis [20]. Computational studies reveal that specific structural modifications, such as the incorporation of dibenzocyclooctyne systems with propargylic nitrogen atoms, can facilitate dipole-specific interactions that boost reaction rates by 30- to 1200-fold compared to standard systems [20]. These interactions also result in high stereoselectivity during cycloaddition processes [20].

Reaction TypeKey FeaturesTypical YieldsApplications
[3+2] Cycloaddition [1] [2]Thermal/microwave conditions75-84%Triazole synthesis
Ir-Catalyzed C-H Amidation [8] [4]Mild conditions, N₂ byproductVariableUnsymmetrical ureas
Photocatalytic Activation [5]Blue light, stereospecificNot specifiedN-CF₃ heterocycles
8-Endo Cyclization [9]Lewis acid catalysisExcellentAzocan-2-ones
I(III)-Mediated Coupling [13]Metal-free, radical pathwayGood to excellentDirect azide synthesis
Dynamic Cyclization [17]AgSbF₆ catalysisUp to 94%Chiral polycycles

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

86.02286070 g/mol

Monoisotopic Mass

86.02286070 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

Explore Compound Types